Qvd-oph

Description

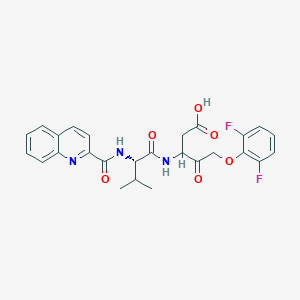

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H25F2N3O6 |

|---|---|

Molecular Weight |

513.5 g/mol |

IUPAC Name |

5-(2,6-difluorophenoxy)-3-[[(2S)-3-methyl-2-(quinoline-2-carbonylamino)butanoyl]amino]-4-oxopentanoic acid |

InChI |

InChI=1S/C26H25F2N3O6/c1-14(2)23(31-25(35)19-11-10-15-6-3-4-9-18(15)29-19)26(36)30-20(12-22(33)34)21(32)13-37-24-16(27)7-5-8-17(24)28/h3-11,14,20,23H,12-13H2,1-2H3,(H,30,36)(H,31,35)(H,33,34)/t20?,23-/m0/s1 |

InChI Key |

OOBJCYKITXPCNS-AKRCKQFNSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NC(CC(=O)O)C(=O)COC1=C(C=CC=C1F)F)NC(=O)C2=NC3=CC=CC=C3C=C2 |

Canonical SMILES |

CC(C)C(C(=O)NC(CC(=O)O)C(=O)COC1=C(C=CC=C1F)F)NC(=O)C2=NC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Foundational & Exploratory

The Pan-Caspase Inhibitor Q-VD-OPh: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Q-VD-OPh, or quinolyl-valyl-O-methylaspartyl-[-2,6-difluorophenoxy]-methyl ketone, is a potent, cell-permeable, and irreversible pan-caspase inhibitor.[1][2] It is widely utilized in apoptosis research to prevent caspase-mediated cell death.[1][2] This technical guide provides an in-depth overview of the mechanism of action of Q-VD-OPh, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Chemical Structure

The chemical structure of Q-VD-OPh is presented below. Its unique composition, including the valine-aspartate amino acids and the quinolyl and phenoxy moieties, contributes to its broad-spectrum caspase inhibition, enhanced cell permeability, and low toxicity.[1]

References

Unveiling Q-VD-OPh: A Technical Guide to a Potent Pan-Caspase Inhibitor

For Immediate Release

Shanghai, China – December 19, 2025 – In the intricate landscape of apoptosis research and drug development, the quest for precise molecular tools is paramount. Among these, the broad-spectrum caspase inhibitor, Q-VD-OPh, has emerged as a critical agent for dissecting the complex signaling cascades that govern programmed cell death. This technical guide provides an in-depth overview of Q-VD-OPh, its mechanism of action, and its application in experimental settings, tailored for researchers, scientists, and professionals in drug development.

The full chemical name for Q-VD-OPh is (3S)-5-(2,6-difluorophenoxy)-3-[[(2S)-3-methyl-1-oxo-2-[(2-quinolinylcarbonyl)amino]butyl]amino]-4-oxo-pentanoic acid [1]. It is also commonly referred to as Quinoline-Val-Asp-Difluorophenoxymethyl Ketone[1][2]. This compound has distinguished itself from other caspase inhibitors, such as Z-VAD-FMK, by demonstrating higher efficacy in preventing apoptosis and exhibiting lower cytotoxicity[1].

Core Mechanism of Action: Pan-Caspase Inhibition

Q-VD-OPh functions as an irreversible and cell-permeable pan-caspase inhibitor[3]. It effectively blocks the activity of a wide range of caspases, including the key initiator and effector caspases involved in the apoptotic signaling pathway. These include caspases-1, -3, -7, -8, -9, -10, and -12[1][2]. By inhibiting these critical enzymes, Q-VD-OPh can halt the progression of apoptosis, making it an invaluable tool for studying cellular life and death processes.

The inhibitory prowess of Q-VD-OPh is underscored by its potent IC50 values against various caspases, as detailed in the table below.

Quantitative Efficacy of Q-VD-OPh

| Caspase Target | IC50 (nM) |

| Caspase-1 | 25-400[4] |

| Caspase-3 | 25-400[4] |

| Caspase-7 | 48[2] |

| Caspase-8 | 25-400[4] |

| Caspase-9 | 25-400[4] |

Table 1: Inhibitory Concentration (IC50) values of Q-VD-OPh against various caspases.

Experimental Protocols and Applications

Q-VD-OPh has been successfully employed in a variety of in vitro and in vivo experimental models to probe the role of caspases in diverse biological phenomena.

In Vitro Applications

A common application of Q-VD-OPh in cell culture is the prevention of apoptosis induced by various stimuli. For instance, in WEHI 231 cells, Q-VD-OPh at concentrations of 5-100 μM potently inhibits DNA laddering induced by Actinomycin D[4]. A typical protocol involves pre-incubating the cells with the desired concentration of Q-VD-OPh for 30 minutes prior to the addition of the apoptotic stimulus[4]. The viability of the cells can then be assessed using methods such as trypan blue exclusion[4].

In Vivo Studies

The utility of Q-VD-OPh extends to in vivo models, where it has been shown to be protective in conditions such as ischemia-reperfusion injury[1]. Its ability to cross the blood-brain barrier further enhances its potential for neurological studies[2]. In animal models, Q-VD-OPh can be administered via intraperitoneal injection at dosages around 120 mg/kg to investigate its systemic effects on caspase-mediated pathologies[4].

Signaling Pathway and Experimental Workflow

To visually represent the role of Q-VD-OPh in the apoptotic pathway and a typical experimental workflow, the following diagrams have been generated.

References

Q-VD-OPh: A Technical Guide to its Caspase Inhibition Profile and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Q-VD-OPh, or Quinoline-Valyl-Aspartyl-(2,6-difluorophenoxy)-methylketone, is a potent, cell-permeable, and irreversible pan-caspase inhibitor widely utilized in apoptosis research. Its broad-spectrum activity and low toxicity make it an invaluable tool for studying the roles of caspases in various cellular processes and disease models. This technical guide provides an in-depth overview of the target caspases of Q-VD-OPh, its corresponding half-maximal inhibitory concentration (IC50) values, detailed experimental protocols for assessing its activity, and visualizations of the apoptotic signaling pathways it modulates.

Data Presentation: Q-VD-OPh Target Caspases and IC50 Values

Q-VD-OPh exhibits inhibitory activity against a wide range of caspases, key mediators of apoptosis and inflammation. The following table summarizes the known target caspases and their respective IC50 values for Q-VD-OPh. It is important to note that many sources report a general inhibitory range for several caspases.

| Target Caspase | IC50 Value (nM) |

| Caspase-1 | 25 - 400[1][2][3] |

| Caspase-2 | Inhibited[4] |

| Caspase-3 | 25 - 400[1][2][3] |

| Caspase-5 | Inhibited[4] |

| Caspase-6 | Inhibited[4] |

| Caspase-7 | 48[5] |

| Caspase-8 | 25 - 400[1][2][3] |

| Caspase-9 | 25 - 400[1][2][3] |

| Caspase-10 | Inhibited[4][5] |

| Caspase-12 | Inhibited[4][5][6] |

Note: While specific IC50 values for caspases 2, 5, 6, 10, and 12 are not consistently reported in the literature, Q-VD-OPh is confirmed to inhibit their activity. The IC50 values can vary depending on the experimental conditions, including the substrate concentration and the source of the recombinant caspase.

Experimental Protocols

Determination of Caspase Inhibition IC50 Values using a Fluorometric Assay

This protocol outlines a general method for determining the IC50 values of Q-VD-OPh against various caspases using a fluorometric assay. This method relies on the cleavage of a specific fluorogenic caspase substrate by the active enzyme, resulting in a fluorescent signal.

Materials:

-

Recombinant active caspases (e.g., Caspase-1, -3, -7, -8, -9)

-

Q-VD-OPh

-

Fluorogenic caspase substrate (e.g., Ac-DEVD-AFC for Caspase-3/7, Ac-LEHD-AFC for Caspase-9, Ac-IETD-AFC for Caspase-8, Ac-YVAD-AFC for Caspase-1)

-

Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Preparation of Reagents:

-

Reconstitute Q-VD-OPh in DMSO to create a stock solution (e.g., 10 mM).

-

Prepare serial dilutions of Q-VD-OPh in assay buffer to achieve a range of final concentrations for the assay.

-

Reconstitute the fluorogenic substrate in DMSO and then dilute to the working concentration in assay buffer. The final substrate concentration in the assay should be below the Km value.

-

Dilute the recombinant caspase in cold assay buffer to the desired working concentration.

-

-

Assay Setup:

-

In a 96-well black microplate, add the serially diluted Q-VD-OPh solutions.

-

Include control wells: a "no inhibitor" control (with DMSO vehicle) and a "no enzyme" control (with assay buffer instead of caspase).

-

Add the diluted recombinant caspase to all wells except the "no enzyme" control.

-

Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Immediately place the plate in a fluorometric microplate reader.

-

Measure the fluorescence intensity kinetically over a period of 1-2 hours at an appropriate excitation and emission wavelength (e.g., 400 nm excitation and 505 nm emission for AFC-based substrates).

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of Q-VD-OPh.

-

Normalize the reaction rates to the "no inhibitor" control.

-

Plot the percentage of inhibition against the logarithm of the Q-VD-OPh concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve.

-

In Vitro Cell-Based Caspase Inhibition Assay

This protocol describes the use of Q-VD-OPh to inhibit apoptosis in a cell culture model.

Materials:

-

Cell line of interest

-

Cell culture medium and supplements

-

Apoptosis-inducing agent (e.g., staurosporine, etoposide)

-

Q-VD-OPh

-

DMSO (vehicle control)

-

Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)

-

Flow cytometer or fluorescence microscope

Procedure:

-

Cell Seeding:

-

Seed the cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

-

-

Treatment:

-

Prepare a working stock of Q-VD-OPh in cell culture medium. A typical final concentration for in vitro use is 10-20 µM.

-

Pre-treat the cells with Q-VD-OPh for 1-2 hours before inducing apoptosis.

-

Include a vehicle control group treated with an equivalent amount of DMSO.

-

Induce apoptosis by adding the chosen stimulus to the appropriate wells.

-

Include a positive control group (apoptosis inducer only) and a negative control group (untreated cells).

-

-

Incubation:

-

Incubate the cells for a period sufficient to induce apoptosis (this will vary depending on the cell type and inducer).

-

-

Apoptosis Detection:

-

Harvest the cells and stain them according to the manufacturer's protocol for the chosen apoptosis detection kit.

-

Analyze the cells by flow cytometry or fluorescence microscopy to quantify the percentage of apoptotic cells in each treatment group.

-

-

Data Analysis:

-

Compare the percentage of apoptotic cells in the Q-VD-OPh treated group to the positive and negative control groups to determine the extent of apoptosis inhibition.

-

Mandatory Visualization: Signaling Pathways and Experimental Workflow

Apoptotic Signaling Pathways

The following diagrams illustrate the major apoptotic signaling pathways inhibited by Q-VD-OPh.

References

- 1. Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, Q-VD-OPh, in Models of Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. bdbiosciences.com [bdbiosciences.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Q-VD-OPh, a broad spectrum caspase inhibitor with potent antiapoptotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Q-VD-OPh: A Technical Guide to an Irreversible Pan-Caspase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Core Topic: The Irreversible Inhibition of Caspases by Q-VD-OPh

Q-VD-OPh, or Quinoline-Valyl-Aspartyl-(2,6-difluorophenoxy)methyl ketone, stands as a potent and widely utilized pan-caspase inhibitor in apoptosis research. Its efficacy stems from its ability to irreversibly bind to the active site of a broad range of caspases, the key effector enzymes in the apoptotic cascade. This technical guide provides an in-depth analysis of Q-VD-OPh's mechanism of action, quantitative inhibition data, and detailed experimental protocols for its application in research settings.

Mechanism of Irreversible Inhibition

Q-VD-OPh is a cell-permeable peptide inhibitor that functions as an irreversible inhibitor of caspases.[1][2] The inhibitory mechanism involves the covalent modification of the catalytic cysteine residue within the active site of the caspase enzyme.[3] This irreversible binding effectively and permanently inactivates the enzyme, thereby halting the downstream signaling events that lead to apoptosis.[4][5] The O-phenoxy group in the Q-VD-OPh molecule is a critical component of its irreversible nature, providing an alternative to the more traditional fluoromethylketone (FMK) group and contributing to its reduced cytotoxicity at effective concentrations.[6]

Quantitative Inhibition Data

The inhibitory potency of Q-VD-OPh has been quantified against a variety of caspases, demonstrating its broad-spectrum activity. The half-maximal inhibitory concentration (IC50) values highlight its efficacy in the nanomolar range for several key caspases.

| Caspase Target | IC50 (nM) |

| Caspase-1 | 50 |

| Caspase-3 | 25 |

| Caspase-7 | 48 |

| Caspase-8 | 100 |

| Caspase-9 | 430 |

| Caspase-10 | 25-400 |

| Caspase-12 | 25-400 |

Note: IC50 values are compiled from multiple sources and may vary depending on the specific assay conditions.[7][8]

Signaling Pathways

Q-VD-OPh acts at the central executioners of apoptosis, the caspases. It effectively blocks both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis by inhibiting the initiator and effector caspases.

Experimental Workflows and Protocols

The following sections provide detailed methodologies for key experiments involving the use of Q-VD-OPh to study apoptosis.

Experimental Workflow: Investigating Apoptosis Inhibition

Protocol 1: Caspase-3/7 Activity Assay (Luminescent)

This protocol is adapted from the Promega Caspase-Glo® 3/7 Assay technical bulletin.[9][10]

Materials:

-

Cells treated with apoptosis inducer +/- Q-VD-OPh

-

Caspase-Glo® 3/7 Reagent (Promega)

-

White-walled 96-well plates

-

Luminometer

Procedure:

-

Cell Plating: Seed cells in a white-walled 96-well plate at a density appropriate for your cell type and allow them to adhere overnight.

-

Treatment: Treat cells with the desired apoptosis-inducing agent in the presence or absence of Q-VD-OPh (typically 10-20 µM, pre-incubated for 1 hour before adding the apoptotic stimulus). Include untreated and vehicle-treated controls.

-

Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature. Transfer the entire volume of buffer to the substrate bottle and mix by gentle inversion until the substrate is fully dissolved.

-

Assay:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

-

Add 100 µL of prepared Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture medium.

-

Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.

-

Incubate the plate at room temperature for 1 to 3 hours, protected from light.

-

-

Measurement: Measure the luminescence of each well using a luminometer.

-

Data Analysis: Background luminescence (from wells with medium only) is subtracted from all experimental readings. Caspase activity is proportional to the luminescent signal.

Protocol 2: Western Blot for Cleaved Caspase-3 and Cleaved PARP

This protocol provides a general procedure for detecting the cleavage of caspase-3 and its substrate PARP, which are hallmarks of apoptosis.[11][12]

Materials:

-

Cell lysates from treated cells

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-cleaved caspase-3, anti-PARP)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on a 12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3 (detects the ~17/19 kDa fragments) and PARP (detects both the full-length ~116 kDa and the cleaved ~89 kDa fragment) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes in TBST, apply the ECL substrate and visualize the protein bands using a chemiluminescence detection system.

-

Analysis: The appearance of cleaved caspase-3 and the 89 kDa fragment of PARP in apoptotic samples, and their reduction in the presence of Q-VD-OPh, confirms caspase-dependent apoptosis.

Protocol 3: Apoptosis Detection by Annexin V Staining

This protocol outlines the use of Annexin V staining to detect the externalization of phosphatidylserine, an early marker of apoptosis, using flow cytometry.

Materials:

-

Treated cells

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI) or 7-AAD

-

1X Binding Buffer (typically provided in kits)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Collect both adherent and suspension cells from your treatment groups. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining:

-

Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI (or 7-AAD).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

-

Data Interpretation:

-

Annexin V-negative, PI-negative: Live cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative, PI-positive: Necrotic cells

-

Conclusion

Q-VD-OPh is an indispensable tool for researchers studying apoptosis. Its characterization as a potent, cell-permeable, and irreversible pan-caspase inhibitor is well-supported by quantitative data.[6][8][13] The detailed experimental protocols provided in this guide offer a framework for effectively utilizing Q-VD-OPh to investigate caspase-dependent cell death pathways in a variety of research contexts. The ability to block apoptosis with high specificity and minimal cytotoxicity makes Q-VD-OPh a superior choice for elucidating the complex mechanisms of programmed cell death.

References

- 1. researchgate.net [researchgate.net]

- 2. media.cellsignal.com [media.cellsignal.com]

- 3. A designed redox-controlled caspase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Perspective on the Kinetics of Covalent and Irreversible Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Q-VD-OPh, a broad spectrum caspase inhibitor with potent antiapoptotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, Q-VD-OPh, in Models of Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Apoptosis western blot guide | Abcam [abcam.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. benchchem.com [benchchem.com]

- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 13. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

Q-VD-OPh: A Technical Guide to its Role in the Inhibition of Apoptotic Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, development, and elimination of damaged cells. The execution of this intricate process is primarily orchestrated by a family of cysteine proteases known as caspases. Dysregulation of apoptosis is a hallmark of numerous human pathologies, including cancer, autoimmune disorders, and neurodegenerative diseases. Consequently, the ability to modulate caspase activity is of significant interest in both basic research and therapeutic development. Q-VD-OPh (Quinolyl-Valyl-Aspartyl-(2,6-difluorophenoxy)-methyl ketone) has emerged as a potent, irreversible, and cell-permeable pan-caspase inhibitor. This technical guide provides an in-depth exploration of Q-VD-OPh, its mechanism of action in blocking the core apoptotic pathways, and its application in experimental settings.

Introduction to Apoptosis and the Caspase Cascade

Apoptosis is characterized by a series of distinct morphological changes, including cell shrinkage, membrane blebbing, chromatin condensation, and the formation of apoptotic bodies, which are subsequently cleared by phagocytes. This process is driven by the activation of caspases, which exist as inactive zymogens (procaspases) in healthy cells.[1]

Caspases are broadly categorized into two main groups based on their point of action in the apoptotic cascade:

-

Initiator Caspases: These include caspase-2, -8, -9, and -10. They are activated by specific upstream signals and are responsible for initiating the caspase cascade by cleaving and activating the effector caspases.[1]

-

Effector (Executioner) Caspases: This group includes caspase-3, -6, and -7. Once activated by initiator caspases, they cleave a wide array of cellular substrates, leading to the characteristic biochemical and morphological changes of apoptosis.[1]

There are two primary signaling pathways that converge on the activation of effector caspases: the extrinsic and the intrinsic pathways.

Q-VD-OPh: A Potent Pan-Caspase Inhibitor

Q-VD-OPh is a third-generation pan-caspase inhibitor designed for both in vitro and in vivo applications. Its structure, featuring a quinolyl group, a valine-aspartate dipeptide, and a (2,6-difluorophenoxy)-methyl ketone (OPh) moiety, confers several advantageous properties.[1][2] It functions as an irreversible inhibitor by binding to the catalytic site of caspases.

Key features of Q-VD-OPh include:

-

Broad Spectrum Inhibition: It effectively inhibits a wide range of caspases, making it a true pan-caspase inhibitor.[1][3]

-

High Potency: Q-VD-OPh is effective at significantly lower concentrations compared to first-generation inhibitors like Z-VAD-FMK.[1][4][5]

-

Cell Permeability: The inhibitor can readily cross cell membranes to act on intracellular targets.[6]

-

Low Toxicity: It exhibits minimal toxicity in cells, even at high concentrations or during long-term administration.[1][4][5]

-

Blood-Brain Barrier Permeability: Q-VD-OPh is capable of crossing the blood-brain barrier, making it suitable for neurological studies.[1][7]

Chemical and Physical Properties

The following table summarizes the key properties of Q-VD-OPh.

| Property | Value | Reference |

| IUPAC Name | (3S)-5-(2,6-difluorophenoxy)-3-[[(2S)-3-methyl-2-(quinoline-2-carbonylamino)butanoyl]amino]-4-oxopentanoic acid | [8] |

| CAS Number | 1135695-98-5 | [8] |

| Molecular Formula | C₂₆H₂₅F₂N₃O₆ | [9] |

| Molecular Weight | 513.49 g/mol | [9][10] |

| Solubility | Soluble in DMSO (≥25.67 mg/mL); Insoluble in water | [8] |

Inhibitory Activity

Q-VD-OPh demonstrates potent inhibitory activity against a range of caspases. The half-maximal inhibitory concentration (IC₅₀) values highlight its efficacy.

| Caspase Target | IC₅₀ (nM) | Reference |

| Caspase-1 | 50 | [8] |

| Caspase-3 | 25 | [8] |

| Caspase-7 | 48 | [7] |

| Caspase-8 | 100 | [8] |

| Caspase-9 | 430 | [8] |

| Other Caspases | 25-400 (including Caspase-10, -12) | [1][5][7] |

Mechanism of Action: Blocking Apoptotic Pathways

Q-VD-OPh effectively blocks apoptosis by inhibiting key caspases in both the extrinsic and intrinsic pathways.

The Extrinsic (Death Receptor) Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface.[11][12] This ligation leads to the recruitment of adaptor proteins like FADD and procaspase-8, forming the Death-Inducing Signaling Complex (DISC).[1] Within the DISC, procaspase-8 molecules are brought into close proximity, facilitating their auto-activation. Active caspase-8 then directly cleaves and activates effector caspases, such as caspase-3, initiating the execution phase of apoptosis. In some cell types (Type II cells), caspase-8 also cleaves the protein Bid into its truncated form, tBid, which then engages the intrinsic pathway.[1]

Q-VD-OPh's Role: Q-VD-OPh directly inhibits the activity of the initiator caspase-8 and the downstream effector caspases (caspase-3, -7), effectively halting the progression of the extrinsic apoptotic signal.

The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is triggered by various intracellular stresses, such as DNA damage, oxidative stress, or growth factor withdrawal.[1][11] These signals converge at the mitochondria, leading to the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak). This activation causes mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytosol.[1] In the cytosol, cytochrome c binds to the adaptor protein Apaf-1, which, in the presence of ATP, oligomerizes to form a large complex called the apoptosome. The apoptosome then recruits and activates the initiator procaspase-9.[1] Active caspase-9 proceeds to cleave and activate effector caspases, primarily caspase-3, driving the cell towards apoptosis.

Q-VD-OPh's Role: Q-VD-OPh acts as a potent inhibitor of the initiator caspase-9 and the downstream effector caspases, thereby preventing the execution of the mitochondrial-mediated apoptotic program.

Experimental Protocols and Workflow

Q-VD-OPh is a critical tool for studying apoptosis. Below are generalized protocols for its use. Researchers must empirically determine the optimal concentrations and timing for their specific experimental system.

In Vitro Apoptosis Inhibition Assay

This protocol describes a general method for assessing the ability of Q-VD-OPh to prevent apoptosis in a cell culture model.

Materials:

-

Cell line of interest

-

Appropriate cell culture medium and supplements

-

Apoptosis-inducing agent (e.g., Staurosporine, TNF-α/Cycloheximide, UV radiation)

-

Q-VD-OPh (stock solution in DMSO, e.g., 10 mM)

-

DMSO (vehicle control)

-

Phosphate-Buffered Saline (PBS)

-

Apoptosis detection kit (e.g., Annexin V/Propidium Iodide, Caspase-3 activity assay)

-

Multi-well culture plates

Methodology:

-

Cell Seeding: Plate cells in multi-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere and recover overnight.

-

Pre-treatment with Inhibitor: Prepare working solutions of Q-VD-OPh in culture medium. A typical final concentration range is 5-100 µM.[10] Add the Q-VD-OPh solution or an equivalent volume of DMSO (vehicle control) to the appropriate wells. Incubate for 30 minutes to 1 hour to allow for cellular uptake.[10]

-

Induction of Apoptosis: Add the apoptosis-inducing agent to the wells (excluding the negative control wells).

-

Incubation: Incubate the plates for a predetermined time, which will vary depending on the cell type and inducing agent (typically 4-24 hours).

-

Assessment of Apoptosis: Harvest the cells and assess apoptosis using one or more of the following methods:

-

Flow Cytometry (Annexin V/PI Staining): Stain cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Caspase Activity Assay: Lyse cells and measure the activity of specific caspases (e.g., caspase-3) using a fluorometric or colorimetric substrate cleavage assay.

-

Western Blotting: Analyze cell lysates for the cleavage of key apoptotic proteins, such as PARP or caspase-3. A reduction in the cleaved forms in Q-VD-OPh-treated samples indicates inhibition.

-

Morphological Analysis: Observe cells under a microscope for characteristic apoptotic morphology (e.g., cell shrinkage, blebbing).

-

In Vivo Administration

For animal models, Q-VD-OPh is typically administered via intraperitoneal (IP) injection.

-

Vehicle: Dissolve Q-VD-OPh in a suitable vehicle, such as 80-100% DMSO.

-

Dosage: A commonly used dose is 20 mg/kg.[1] However, doses up to 120 mg/kg have been used in mice without reported toxic effects. The optimal dose and administration schedule should be determined empirically for each disease model.

Experimental Workflow Diagram

Conclusion

Q-VD-OPh is a powerful and versatile tool for the study of apoptosis. Its broad-spectrum inhibitory activity, high potency, and low toxicity make it superior to many other caspase inhibitors.[1][4][5] By effectively blocking both the extrinsic and intrinsic apoptotic pathways through the inhibition of key initiator and effector caspases, Q-VD-OPh allows researchers to dissect the molecular mechanisms of programmed cell death and investigate its role in a multitude of physiological and pathological processes. Its utility in both cell culture and animal models underscores its importance for basic science research and as a potential scaffold for the development of novel therapeutics targeting apoptosis-related diseases.

References

- 1. Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, Q-VD-OPh, in Models of Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. bdbiosciences.com [bdbiosciences.com]

- 4. researchgate.net [researchgate.net]

- 5. Q-VD-OPh, a broad spectrum caspase inhibitor with potent antiapoptotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Q-VD-OPh | Caspase non-selective inhibitor | Hello Bio [hellobio.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. apexbt.com [apexbt.com]

- 9. Q-VD-OPh | C26H25F2N3O6 | CID 11237609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. cajmpsi.com [cajmpsi.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Specificity of Q-VD-OPh for Caspases

Introduction

Q-VD-OPh (Quinolyl-Valyl-O-methylaspartyl-[-2,6-difluorophenoxy]-methyl ketone) is a third-generation pan-caspase inhibitor widely utilized in apoptosis research. Its unique chemical structure, featuring a carboxyterminal O-Phenoxy (OPh) group instead of the traditional fluoromethyl ketone (FMK), confers high potency, broad-spectrum activity, and significantly lower cytotoxicity compared to earlier inhibitors like Z-VAD-FMK.[1][2][3] This guide provides a comprehensive technical overview of Q-VD-OPh's specificity, mechanism of action, and application in experimental settings.

Mechanism of Action

Q-VD-OPh functions as a cell-permeable, irreversible inhibitor of caspases, the central executioners of apoptosis.[4][5][6] Its mechanism involves the covalent binding of the inhibitor to the catalytic cysteine residue within the active site of the caspase enzyme.[4][7] This irreversible binding effectively blocks the protease activity, thereby preventing the downstream cleavage of cellular substrates that leads to the morphological and biochemical hallmarks of apoptotic cell death. The quinolyl and phenoxy moieties are thought to improve cell permeability and access to the substrate binding site.[6]

Quantitative Inhibitor Specificity

The inhibitory activity of Q-VD-OPh has been quantified against several key initiator and executioner caspases. The half-maximal inhibitory concentration (IC50) values demonstrate its broad-spectrum efficacy.

| Caspase Target | Reported IC50 (nM) | Caspase Role |

| Caspase-1 | 25 - 400 | Inflammatory |

| Caspase-3 | 25 - 400 | Executioner |

| Caspase-7 | 48 | Executioner |

| Caspase-8 | 25 - 400 | Initiator (Extrinsic) |

| Caspase-9 | 25 - 430 | Initiator (Intrinsic) |

| Caspase-10 | Inhibits | Initiator (Extrinsic) |

| Caspase-12 | Inhibits | Initiator (ER Stress) |

Data compiled from multiple sources.[6][7][8][9]

Comparative Efficacy

Studies consistently show that Q-VD-OPh is a more potent inhibitor of apoptosis than Z-VAD-FMK. In whole-cell environments, Q-VD-OPh's efficiency in inhibiting caspase-3 activity and DNA fragmentation is approximately two orders of magnitude higher than that of Z-VAD-FMK.[10] Furthermore, it demonstrates no toxicity even at high concentrations, a significant advantage over FMK-based inhibitors which can be cytotoxic.[2][6][11]

Caspase Signaling Pathways and Q-VD-OPh Intervention

Apoptosis is primarily executed through two major signaling cascades: the extrinsic (death receptor) and intrinsic (mitochondrial) pathways. Both converge on the activation of executioner caspases. Q-VD-OPh, as a pan-caspase inhibitor, effectively blocks these pathways at multiple points.

Caption: The extrinsic pathway is initiated by ligand binding to death receptors, leading to the activation of initiator Caspase-8.

Caption: The intrinsic pathway is triggered by cellular stress, causing cytochrome c release and activation of initiator Caspase-9.

Experimental Protocols

The following sections provide standardized methodologies for the use of Q-VD-OPh in research settings.

Preparation and Storage of Q-VD-OPh

-

Storage: Store lyophilized Q-VD-OPh at -20°C for long-term stability (up to one year).[4]

-

Reconstitution: Prepare a stock solution by dissolving the lyophilized powder in high-purity DMSO.[5][12] For example, dissolving 1.0 mg of Q-VD-OPh in 195 µL of DMSO yields a 10 mM stock solution.[5]

-

Stock Solution Storage: The reconstituted stock solution is stable for up to 6 months when stored in small, single-use aliquots at -20°C to avoid repeated freeze-thaw cycles.[3]

In Vitro Cell-Based Apoptosis Inhibition Assay

This protocol outlines a general procedure for using Q-VD-OPh to prevent apoptosis in cell culture.

Caption: A typical experimental workflow for assessing the anti-apoptotic efficacy of Q-VD-OPh in a cellular context.

Detailed Steps:

-

Cell Culture: Plate the cells of interest in an appropriate culture vessel and allow them to adhere or stabilize.

-

Inhibitor Pre-incubation: Prepare working dilutions of Q-VD-OPh directly in the culture medium. A typical final concentration for in vitro applications ranges from 10-100 µM.[12] Add the inhibitor to the cells and pre-incubate for 30-60 minutes to allow for cell permeability and binding to caspases.[8][13]

-

Induction of Apoptosis: Add the chosen apoptotic stimulus (e.g., camptothecin, staurosporine, TNF-α) to the cell cultures. Include appropriate controls: untreated cells, cells with DMSO vehicle only, and cells with the apoptotic stimulus only.

-

Assay for Apoptosis: Following incubation for the desired period, harvest the cells and quantify apoptosis. Common methods include:

-

Flow Cytometry: Using PE Annexin V and 7-AAD or PI staining to identify apoptotic and necrotic cells.[5]

-

Caspase Activity Assays: Measuring the cleavage of a fluorogenic or colorimetric caspase substrate (e.g., DEVD-AFC for caspase-3/7) in cell lysates.[10]

-

Western Blotting: Probing for the cleavage of caspase substrates like PARP.[8][10]

-

DNA Fragmentation: Assessing DNA laddering by gel electrophoresis or using a TUNEL assay.[8]

-

Important Consideration: The final concentration of DMSO in the culture medium should not exceed 0.2%, as higher concentrations can induce cytotoxicity and confound results.[5]

In Vivo Administration

Q-VD-OPh is effective in vivo and has the significant advantage of being able to cross the blood-brain barrier.[6][9]

-

Recommended Dosage: The typical dose for mouse models is 20 mg/kg.[3][4] Doses up to 120 mg/kg have been used without observable toxic effects.[3][4]

-

Administration: The inhibitor is typically administered via intraperitoneal (IP) injection, dissolved in a vehicle such as 80-100% DMSO.[3][4]

Q-VD-OPh is a superior pan-caspase inhibitor characterized by its broad-spectrum specificity, high potency, and low toxicity. Its ability to irreversibly inhibit both initiator and executioner caspases makes it an invaluable tool for investigating the mechanisms of apoptosis and other caspase-mediated processes in both in vitro and in vivo models.[1][6] The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers to effectively utilize Q-VD-OPh in their studies of cell death and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Q-VD-OPh, a broad spectrum caspase inhibitor with potent antiapoptotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. resources.rndsystems.com [resources.rndsystems.com]

- 4. resources.novusbio.com [resources.novusbio.com]

- 5. bdbiosciences.com [bdbiosciences.com]

- 6. Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, Q-VD-OPh, in Models of Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. q-vd.com [q-vd.com]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Dose-dependent effects of the caspase inhibitor Q-VD-OPh on different apoptosis-related processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. novusbio.com [novusbio.com]

- 13. q-vd.com [q-vd.com]

The Pan-Caspase Inhibitor Q-VD-OPh: A Technical Guide to its Discovery, Development, and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Q-VD-OPh (quinolyl-valyl-O-methylaspartyl-[-2,6-difluorophenoxy]-methyl ketone) has emerged as a cornerstone tool in the study of apoptosis and caspase-mediated cellular processes. This technical guide provides a comprehensive overview of the discovery, development, and application of this potent, irreversible, and cell-permeable pan-caspase inhibitor. We delve into its mechanism of action, compare its efficacy to other inhibitors, and provide detailed experimental protocols for its use in key apoptosis assays. Furthermore, this guide includes visualizations of critical signaling pathways and experimental workflows to facilitate a deeper understanding of its utility in research and drug development.

Introduction: The Need for a Superior Pan-Caspase Inhibitor

Caspases, a family of cysteine-aspartic proteases, are central executioners of apoptosis, or programmed cell death. Their dysregulation is implicated in a wide range of diseases, including neurodegenerative disorders, ischemic injury, and cancer. The study of these pathways has long relied on the use of caspase inhibitors. First-generation inhibitors, such as Z-VAD-fmk, while pioneering, suffer from several drawbacks, including the need for high concentrations, off-target effects, and in vivo toxicity.[1] These limitations spurred the development of a new generation of inhibitors with improved potency, specificity, and safety profiles.

Q-VD-OPh was developed to address these shortcomings. Its unique chemical structure, featuring a quinolyl moiety and a (2,6-difluorophenoxy)methyl ketone group, confers several advantageous properties.[1][2] It is a true pan-caspase inhibitor, effectively blocking a broad range of caspases at nanomolar concentrations.[1][3][4] Crucially, Q-VD-OPh exhibits minimal cytotoxicity even at high concentrations and is capable of crossing the blood-brain barrier, making it a valuable tool for both in vitro and in vivo studies.[1][4][5]

Mechanism of Action

Q-VD-OPh functions as an irreversible inhibitor by covalently binding to the catalytic site of caspases.[6] The valine-aspartate dipeptide sequence mimics the natural caspase recognition motif, directing the inhibitor to the active site of the enzyme. The (2,6-difluorophenoxy)methyl ketone group then forms an irreversible thioether bond with the cysteine residue in the caspase active site, thereby permanently inactivating the enzyme. This stable and irreversible inhibition ensures a sustained blockade of caspase activity.

Quantitative Data and Comparative Analysis

The efficacy of a caspase inhibitor is paramount for reliable experimental outcomes. Q-VD-OPh has demonstrated superior performance compared to other widely used inhibitors.

Table 1: Inhibitory Potency (IC50) of Q-VD-OPh Against Recombinant Human Caspases

| Caspase | Q-VD-OPh IC50 (nM) |

| Caspase-1 | 25 - 400[1][3][4] |

| Caspase-3 | 25 - 400[1][3][4] |

| Caspase-7 | 48[4] |

| Caspase-8 | 25 - 400[1][3][4] |

| Caspase-9 | 25 - 400[1][3][4] |

| Caspase-10 | 25 - 400[4][5] |

| Caspase-12 | 25 - 400[4][5] |

Table 2: Comparative Efficacy and Working Concentrations of Pan-Caspase Inhibitors

| Feature | Q-VD-OPh | Z-VAD-fmk |

| Mechanism | Irreversible | Irreversible |

| Cell Permeability | High | High |

| In Vitro Working Conc. | 5 - 20 µM[1][2] | 50 - 100 µM[1] |

| In Vivo Working Conc. | 10 - 20 mg/kg[1][5] | Higher doses required, toxicity concerns[1] |

| Toxicity | Non-toxic at effective concentrations[1][7] | Toxic at higher concentrations[1] |

| Blood-Brain Barrier | Crosses[1][4] | Not reported to cross |

| Off-Target Effects | Minimal | Can inhibit other cysteine proteases |

Signaling Pathways in Apoptosis

Q-VD-OPh is a powerful tool to dissect the complex signaling cascades that lead to apoptosis. The two major pathways are the intrinsic and extrinsic pathways, both of which converge on the activation of executioner caspases.

The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is triggered by cellular stress, such as DNA damage or growth factor withdrawal. This leads to the release of cytochrome c from the mitochondria, which then binds to Apaf-1 and pro-caspase-9 to form the apoptosome. This complex activates caspase-9, which in turn activates executioner caspases like caspase-3 and -7.

Caption: The Intrinsic Apoptotic Pathway and points of inhibition by Q-VD-OPh.

The Extrinsic (Death Receptor) Pathway

The extrinsic pathway is initiated by the binding of extracellular ligands (e.g., FasL, TNF-α) to their cognate death receptors on the cell surface. This leads to the formation of the Death-Inducing Signaling Complex (DISC), which recruits and activates initiator caspases, primarily caspase-8. Active caspase-8 can then directly activate executioner caspases or cleave Bid to tBid, which amplifies the apoptotic signal through the intrinsic pathway.

Caption: The Extrinsic Apoptotic Pathway and points of inhibition by Q-VD-OPh.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing Q-VD-OPh to study apoptosis.

Fluorometric Caspase Activity Assay

This assay quantifies the activity of executioner caspases (e.g., caspase-3/7) in cell lysates.

-

Materials:

-

Cells of interest

-

Apoptosis-inducing agent

-

Q-VD-OPh (10 mM stock in DMSO)

-

Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)

-

2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM DTT, 20% Glycerol)

-

Fluorogenic caspase substrate (e.g., Ac-DEVD-AFC, 1 mM stock in DMSO)

-

96-well black microplate

-

Fluorometric microplate reader (Ex/Em = 400/505 nm)

-

-

Procedure:

-

Cell Treatment: Seed cells and treat with the apoptosis-inducing agent in the presence or absence of Q-VD-OPh (typically 10-20 µM) for the desired duration. Include an untreated control.

-

Cell Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and resuspend in chilled Lysis Buffer. Incubate on ice for 15-20 minutes.

-

Lysate Preparation: Centrifuge the lysate at high speed (e.g., 16,000 x g) for 15 minutes at 4°C. Collect the supernatant (cytosolic extract).

-

Assay Reaction: In a 96-well black microplate, add 50 µL of cell lysate to each well. Prepare a reaction master mix containing 50 µL of 2x Reaction Buffer and 5 µL of 1 mM Ac-DEVD-AFC substrate per reaction. Add 55 µL of the master mix to each well.

-

Measurement: Incubate the plate at 37°C for 1-2 hours, protected from light. Measure fluorescence using a microplate reader.

-

Caption: Workflow for a fluorometric caspase activity assay.

Western Blot for PARP and Caspase Cleavage

This method visualizes the cleavage of PARP and pro-caspases, which are hallmarks of apoptosis.

-

Materials:

-

Treated and untreated cell lysates (prepared as in 5.1)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary antibodies (e.g., anti-PARP, anti-caspase-3, anti-caspase-8, anti-caspase-9)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

-

-

Procedure:

-

Protein Quantification: Determine the protein concentration of cell lysates to ensure equal loading.

-

SDS-PAGE: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate.

-

Caption: General workflow for Western blot analysis.

DNA Fragmentation (Laddering) Assay

This assay detects the characteristic cleavage of genomic DNA into internucleosomal fragments during apoptosis.

-

Materials:

-

Jurkat cells (or other suspension cells)

-

Apoptosis-inducing agent (e.g., Actinomycin D)

-

Q-VD-OPh

-

Lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, 10 mM EDTA, 0.5% Triton X-100)

-

RNase A and Proteinase K

-

Phenol:chloroform:isoamyl alcohol

-

Ethanol and sodium acetate

-

Agarose (B213101) gel and electrophoresis equipment

-

DNA stain (e.g., ethidium (B1194527) bromide)

-

-

Procedure:

-

Cell Treatment: Treat Jurkat cells with an apoptosis inducer with or without pre-incubation with Q-VD-OPh (e.g., 20 µM for 1 hour).[2]

-

DNA Extraction: Pellet the cells and lyse them in lysis buffer. Treat the lysate with RNase A and then Proteinase K.

-

DNA Purification: Extract the DNA with phenol:chloroform:isoamyl alcohol and precipitate with ethanol.

-

Gel Electrophoresis: Resuspend the DNA pellet and run on a 1.5-2% agarose gel.

-

Visualization: Stain the gel with a DNA stain and visualize under UV light.

-

Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Treated and untreated cells

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI)

-

1x Binding Buffer (e.g., 10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)

-

Flow cytometer

-

-

Procedure:

-

Cell Harvesting: Harvest cells and wash with cold PBS.

-

Staining: Resuspend the cells in 1x Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add more 1x Binding Buffer and analyze the samples by flow cytometry within one hour.

-

Conclusion

Q-VD-OPh represents a significant advancement in the field of apoptosis research.[1] Its superior potency, broad-spectrum activity, low toxicity, and in vivo applicability make it an indispensable tool for elucidating the roles of caspases in health and disease.[1][4][5] The detailed protocols and conceptual frameworks provided in this guide are intended to empower researchers to effectively utilize Q-VD-OPh in their studies, ultimately contributing to a deeper understanding of programmed cell death and the development of novel therapeutics.

References

- 1. Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, Q-VD-OPh, in Models of Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. resources.rndsystems.com [resources.rndsystems.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Q-VD-OPh for the Study of Programmed Cell Death

Introduction to Q-VD-OPh

Q-VD-OPh (Quinolyl-Valyl-Aspartyl-[2,6-difluorophenoxy]-methyl ketone) is a potent, irreversible, and cell-permeable pan-caspase inhibitor widely utilized in the study of programmed cell death.[1][2][3] It is recognized for its high efficacy, low toxicity, and broad-spectrum activity against a range of caspase enzymes, which are the central executioners of apoptosis.[1][4][5] Compared to earlier generations of caspase inhibitors, such as Z-VAD-FMK, Q-VD-OPh offers significant advantages, including greater potency at lower concentrations, enhanced stability, and a superior safety profile, making it a preferred tool for both in vitro and in vivo research.[1][4][5][6][7] Its ability to effectively block the major caspase-mediated apoptotic pathways renders it an invaluable reagent for dissecting the mechanisms of cell death and developing therapeutic strategies for diseases associated with excessive apoptosis.[1][4][5][6][8]

Mechanism of Action

Caspases (cysteine-aspartyl proteases) are a family of enzymes that exist as inactive zymogens (procaspases) in healthy cells. Upon receiving an apoptotic signal, initiator caspases (e.g., Caspase-8, Caspase-9) are activated.[1] These, in turn, cleave and activate effector caspases (e.g., Caspase-3, Caspase-7), which execute the final stages of apoptosis by dismantling the cell.[1][9]

Q-VD-OPh functions by irreversibly binding to the catalytic site of caspase enzymes, thereby preventing them from cleaving their substrates.[2] Its structure is key to its function:

-

The Valyl-Aspartate (VD) dipeptide sequence mimics the natural caspase cleavage site, allowing it to fit into the enzyme's active site.[1]

-

The O-phenoxy (OPh) group provides superior cell permeability and, crucially, is non-toxic compared to the fluoromethylketone (FMK) moiety found in inhibitors like Z-VAD-FMK.[2][10]

-

The Quinolyl (Q) group is believed to further enhance cellular permeability and access to substrates.[1]

This combination of features allows Q-VD-OPh to act as a true broad-spectrum inhibitor, effectively blocking a wide range of caspases.[1][11]

Caption: Mechanism of Q-VD-OPh irreversible binding to the caspase catalytic site.

Inhibition of Apoptotic Signaling Pathways

Q-VD-OPh is effective at blocking the two primary caspase-dependent apoptotic pathways: the intrinsic and extrinsic pathways. Both converge on the activation of effector caspases, which are directly inhibited by Q-VD-OPh.

The Intrinsic (Mitochondrial) Pathway

Triggered by internal stimuli like DNA damage or growth factor withdrawal, this pathway involves the release of cytochrome c from the mitochondria.[1][9][12] Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome, which recruits and activates the initiator, Caspase-9.[1][13] Activated Caspase-9 proceeds to activate effector caspases like Caspase-3. Q-VD-OPh inhibits both the initiator (Caspase-9) and effector caspases in this cascade.[4][14]

Caption: Q-VD-OPh inhibits the intrinsic (mitochondrial) apoptosis pathway.

The Extrinsic (Death Receptor) Pathway

This pathway is initiated by the binding of extracellular ligands (e.g., FasL, TNF-α) to transmembrane death receptors on the cell surface.[9][12] This leads to the recruitment of adaptor proteins like FADD and the formation of the Death-Inducing Signaling Complex (DISC), which recruits and activates the initiator, Caspase-8.[13] Caspase-8 then directly activates effector caspases. Q-VD-OPh effectively blocks both Caspase-8 and the downstream effector caspases.[4][14]

Caption: Q-VD-OPh inhibits the extrinsic (death receptor) apoptosis pathway.

Quantitative Data and Efficacy

Q-VD-OPh demonstrates potent inhibition across a wide range of caspases, with IC50 (half-maximal inhibitory concentration) values typically in the nanomolar range.

Table 1: IC50 Values of Q-VD-OPh for Recombinant Caspases

| Caspase Target | IC50 Value (nM) | Reference(s) |

| Caspase-1 | 25 - 400 | [1],[15],[3] |

| Caspase-3 | 25 - 400 | [1],[15],[3] |

| Caspase-7 | 48 | [3] |

| Caspase-8 | 25 - 400 | [1],[15],[3] |

| Caspase-9 | 25 - 400 | [1],[15],[3] |

| Caspase-10 | Inhibits | [3] |

| Caspase-12 | Inhibits | [3] |

Table 2: Comparison of Pan-Caspase Inhibitors: Q-VD-OPh vs. Z-VAD-FMK

| Feature | Q-VD-OPh | Z-VAD-FMK | Reference(s) |

| Potency | Higher; effective at lower concentrations. | Lower; requires higher concentrations. | [1],[4],[16],[5] |

| Toxicity | Non-toxic, even at high concentrations. | Can be cytotoxic, especially at higher doses. | [1],[10],[4],[5] |

| Off-Target Effects | Does not cross-react with cathepsins or calpains. | Can inhibit other cysteine proteases like cathepsins. | [10],[17] |

| Cell Death Induction | Does not induce necroptosis on its own. | Can induce necroptosis in some cell lines. | [18] |

| In Vivo Use | Excellent; crosses the blood-brain barrier. | Limited by potential toxicity and lower efficacy. | [1],[3],[8] |

Table 3: Recommended Working Concentrations

| Application | Recommended Concentration Range | Reference(s) |

| In Vitro (Cell Culture) | 5 - 100 µM (typically 10-20 µM is effective) | [15],[2],[19] |

| In Vivo (Animal Models) | 20 mg/kg | [1],[2] |

Note: The optimal concentration should be determined empirically for each specific cell type, apoptosis inducer, and experimental model.[2][11][19]

Experimental Protocols

Preparation of Q-VD-OPh Stock Solution

-

Reconstitution: Q-VD-OPh is typically supplied as a lyophilized solid. Reconstitute the powder in high-purity DMSO to create a concentrated stock solution.[11][19] For example, adding 195 µL of DMSO to 1 mg of Q-VD-OPh (MW: ~513.5 g/mol ) will yield a 10 mM stock solution.[11]

-

Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[11][19] The reconstituted inhibitor is stable for several months when stored properly.[19]

In Vitro Protocol: Inhibition of Apoptosis in Cell Culture

This protocol provides a general framework for using Q-VD-OPh to block induced apoptosis in a cell culture system.

Caption: General experimental workflow for using Q-VD-OPh in cell culture.

Detailed Methodology:

-

Cell Plating: Seed the cells of interest in an appropriate culture vessel and allow them to attach and equilibrate, typically overnight.

-

Pre-incubation with Inhibitor: Before inducing apoptosis, pre-treat the cells with the desired final concentration of Q-VD-OPh (e.g., 20 µM). A pre-incubation period of 30 to 60 minutes is common to allow for cell permeability.[11][15][20]

-

Apoptosis Induction: Add the apoptosis-inducing agent (e.g., camptothecin, staurosporine, TNF-α) to the culture medium.[11] It is critical to include proper controls:

-

Untreated cells (negative control)

-

Cells treated with the vehicle (e.g., DMSO) alone

-

Cells treated with the apoptosis inducer alone

-

Cells treated with Q-VD-OPh alone

-

-

Incubation: Incubate the cells for a duration appropriate for the chosen inducer and cell type (typically ranging from 4 to 24 hours).

-

Analysis of Apoptosis Inhibition: Harvest the cells and assess the extent of apoptosis using standard methods:

-

Flow Cytometry: Stain with Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD to quantify early and late apoptotic cells.[11]

-

Western Blotting: Probe cell lysates for the cleavage of key apoptotic proteins, such as PARP or Caspase-3.[15] Inhibition by Q-VD-OPh will result in a reduction of these cleaved forms.

-

Caspase Activity Assays: Use fluorometric or colorimetric assays with specific caspase substrates (e.g., DEVD for Caspase-3/7) to directly measure the inhibition of enzyme activity in cell lysates.[7]

-

DNA Fragmentation: Analyze DNA laddering via gel electrophoresis or use a TUNEL assay to detect DNA breaks.[15][21]

-

In Vivo Protocol: Administration in Animal Models

Q-VD-OPh is effective in vivo and can cross the blood-brain barrier.[1][8][22]

-

Dosage: A commonly used dose in mice and rats is 20 mg/kg.[1][2] However, the optimal dose should be established for each specific animal model and disease context.[2]

-

Administration: Intraperitoneal (IP) injection is a standard route of administration.[2]

-

Vehicle Formulation: Q-VD-OPh is dissolved in a suitable vehicle for injection. Common formulations include:

Applications Beyond Apoptosis: Necroptosis and Pyroptosis

While Q-VD-OPh is a potent inhibitor of apoptosis, its effect on other programmed cell death pathways is a critical consideration for accurate data interpretation.

-

Pyroptosis: This is a highly inflammatory form of cell death dependent on the activation of Caspase-1 (or Caspase-11/4/5), which cleaves Gasdermin D to form pores in the cell membrane.[21] Because Q-VD-OPh is a potent inhibitor of Caspase-1, it can effectively block the pyroptotic pathway.[23][24]

-

Necroptosis: This is a regulated, caspase-independent form of necrosis mediated by the RIPK1 and RIPK3 kinases.[21] Under normal conditions, Caspase-8 can cleave and inactivate RIPK1 and RIPK3, thus suppressing necroptosis. When apoptosis is blocked by a pan-caspase inhibitor like Q-VD-OPh, this suppressive action of Caspase-8 is lost. In the presence of a death signal (like TNF-α), this can shunt the cell death pathway from apoptosis to necroptosis.[25][26] This phenomenon is important, as cell death observed in the presence of Q-VD-OPh may not always indicate a caspase-independent mechanism but rather a switch to necroptosis.[18][24]

Caption: Logic diagram showing how Q-VD-OPh can shift cell death to necroptosis.

Summary and Conclusion

Q-VD-OPh is a superior, next-generation pan-caspase inhibitor that serves as a cornerstone tool for studying programmed cell death.[11] Its high potency, broad-spectrum inhibition, and lack of toxicity make it significantly more effective and reliable than older inhibitors like Z-VAD-FMK for both in vitro and in vivo applications.[1][4][5] Researchers using Q-VD-OPh should carefully titrate concentrations for their specific system and remain aware of its potential to influence other cell death pathways, particularly the shunting of apoptosis to necroptosis. When used with appropriate controls, Q-VD-OPh provides a powerful and precise method for elucidating the role of caspases in health and disease.

References

- 1. Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, Q-VD-OPh, in Models of Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. resources.novusbio.com [resources.novusbio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. "Q-VD-OPh, a Broad Spectrum Caspase Inhibitor with Potent Antiapoptotic" by Tina M. Caserta, A. N. Smith et al. [corescholar.libraries.wright.edu]

- 5. Q-VD-OPh, a broad spectrum caspase inhibitor with potent antiapoptotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, Q-VD-OPh, in Models of Human Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Caspase - Wikipedia [en.wikipedia.org]

- 10. Q-VD-OPh | Caspase non-selective inhibitor | Hello Bio [hellobio.com]

- 11. bdbiosciences.com [bdbiosciences.com]

- 12. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Biochemical Pathways of Caspase Activation During Apoptosis | Annual Reviews [annualreviews.org]

- 14. apexbt.com [apexbt.com]

- 15. selleckchem.com [selleckchem.com]

- 16. Dose-dependent effects of the caspase inhibitor Q-VD-OPh on different apoptosis-related processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. zVAD-induced necroptosis in L929 cells depends on autocrine production of TNFα mediated by the PKC–MAPKs–AP-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. resources.rndsystems.com [resources.rndsystems.com]

- 20. researchgate.net [researchgate.net]

- 21. Effects of the pan-caspase inhibitor Q-VD-OPh on human neutrophil lifespan and function - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. The anti-caspase inhibitor Q-VD-OPH prevents AIDS disease progression in SIV-infected rhesus macaques - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Effects of the pan-caspase inhibitor Q-VD-OPh on human neutrophil lifespan and function | PLOS One [journals.plos.org]

- 26. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Blood-Brain Barrier Permeability of Q-VD-OPh: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pan-caspase inhibitor Quinolyl-valyl-O-methylaspartyl-[-2,6-difluorophenoxy]-methyl ketone (Q-VD-OPh) is a potent, irreversible inhibitor of apoptosis used extensively in preclinical research.[1][2] Its utility in models of neurological disease hinges on a critical question: does it effectively cross the blood-brain barrier (BBB) to engage its targets within the central nervous system (CNS)? This technical guide synthesizes the available evidence, provides relevant experimental context, and highlights key considerations for researchers utilizing this compound for CNS applications.

Evidence for CNS Bioavailability: An Overview

Several reviews and primary studies assert that Q-VD-OPh can cross the blood-brain barrier, often citing this as a key advantage over first-generation caspase inhibitors like Z-VAD-fmk.[3][4][5][6] The most compelling support comes from functional studies in animal models of CNS disorders where systemic administration of Q-VD-OPh leads to measurable neuroprotective outcomes.

For instance, in a mouse model of neonatal hypoxia-ischemia, delayed and long-term systemic administration of Q-VD-OPh was shown to reduce caspase-3 activity in the brain, diminish the levels of proinflammatory chemokines, and ultimately reduce total brain tissue loss.[7][8] Similarly, in a model of sarin-induced neurotoxicity, a single injection of Q-VD-OPh 30 minutes after exposure attenuated neurodegeneration and reduced DNA fragmentation (TUNEL staining) in the frontal cortex.[9] These therapeutic effects in the brain imply that the inhibitor successfully traversed the BBB.

Quantitative Data from In Vivo Efficacy Studies

While direct BBB permeability metrics are lacking, the dosages and effects observed in key in vivo CNS studies provide a surrogate for understanding its effective concentrations. The following table summarizes data from representative studies.

| Animal Model | Administration Route & Dosage | Key CNS Effect Observed | Reference |

| Neonatal Hypoxia-Ischemia (Mouse) | Subcutaneous Injection, 10 mg/kg | 23% decrease in HI-induced caspase-3 activity in the brain. | [7] |

| Neonatal Hypoxia-Ischemia (Mouse) | Subcutaneous Injection, 10 mg/kg (long-term) | 31.3% reduction in total brain tissue loss. | [7][8] |

| Sarin Exposure (Mouse) | Intraperitoneal Injection, 20 mg/kg | Attenuation of neurodegeneration and reduced TUNEL staining in the frontal cortex. | [9] |

Experimental Protocols for Assessing Blood-Brain Barrier Permeability

To rigorously determine the BBB permeability of a small molecule like Q-VD-OPh, specific in vivo or in vitro protocols are required. Below are detailed, representative methodologies that could be applied.

In Vivo Brain Penetration Study in Rodents

This protocol aims to determine the brain-to-plasma concentration ratio (B/P Ratio) after systemic administration.

-

Compound Administration: Administer Q-VD-OPh to a cohort of adult C57BL/6 mice via a relevant route (e.g., intravenous or intraperitoneal injection) at a defined dose (e.g., 20 mg/kg).

-

Time-Course Sampling: At specified time points post-administration (e.g., 15, 30, 60, 120, and 240 minutes), euthanize subsets of animals.

-

Sample Collection: Immediately collect trunk blood (into tubes containing an anticoagulant like EDTA) and the whole brain. Blood is centrifuged to separate plasma. The brain is rinsed with cold saline, blotted dry, and weighed.

-

Sample Processing:

-

Plasma: Perform protein precipitation by adding a volume of acetonitrile (B52724) (e.g., 3:1 ratio), vortexing, and centrifuging to pellet proteins.

-

Brain: Homogenize the brain tissue in a suitable buffer (e.g., phosphate-buffered saline) to create a uniform brain homogenate. Perform protein precipitation as with plasma.

-

-

Bioanalysis: Analyze the supernatant from both plasma and brain samples using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentration of Q-VD-OPh.

-

Calculation: The B/P ratio is calculated for each time point by dividing the concentration of Q-VD-OPh in the brain (ng/g) by its concentration in plasma (ng/mL).[10] The unbound brain-to-plasma ratio (Kp,uu), considered the gold standard, can be further calculated by correcting for the fraction of unbound drug in both brain and plasma.[11]

In Vitro Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

This assay assesses the ability of a compound to cross a lipid membrane via passive diffusion, simulating the BBB.[12][13]

-

System Preparation: A 96-well filter plate is coated with a lipid solution (e.g., porcine brain lipid in dodecane) to form an artificial membrane. This plate is then placed onto a 96-well acceptor plate containing a buffer solution.

-

Compound Preparation: A solution of Q-VD-OPh is prepared in a buffer at a known concentration (e.g., 100 µM).

-

Permeability Assay: The Q-VD-OPh solution is added to the wells of the filter (donor) plate. The entire assembly (donor plate, membrane, acceptor plate) is incubated for a set period (e.g., 4-18 hours) at room temperature.

-

Quantification: After incubation, the concentrations of Q-VD-OPh in the donor and acceptor wells are measured, typically by UV-Vis spectroscopy or LC-MS/MS.

-

Calculation: The effective permeability (Pe) is calculated using established formulas that account for the concentrations in the donor and acceptor wells, the volume of the wells, the surface area of the membrane, and the incubation time. Compounds are often categorized as having low, medium, or high permeability based on the resulting Pe value.

Visualizations: Pathways and Processes

Mechanism of Action: Caspase Inhibition Pathway

Q-VD-OPh functions as a pan-caspase inhibitor, blocking the execution phase of apoptosis. The diagram below illustrates its site of action in both the intrinsic and extrinsic apoptotic pathways.

Caption: Q-VD-OPh inhibits key initiator (Caspase-8, -9) and executioner (Caspase-3) caspases.

Experimental Workflow: In Vivo BBB Permeability Assessment

The following workflow diagrams the key steps in an in vivo experiment to quantify the brain penetration of a test compound.

Caption: Workflow for determining the brain-to-plasma ratio of Q-VD-OPh in a rodent model.

Summary of Evidence for Q-VD-OPh BBB Permeability

This diagram summarizes the current state of knowledge regarding the BBB permeability of Q-VD-OPh, highlighting the relationship between claims, indirect evidence, and the absence of direct quantitative data.

Caption: The evidence for Q-VD-OPh BBB permeability is based on indirect efficacy data.

Conclusion and Recommendations

For researchers and drug developers, the available evidence provides reasonable confidence that systemically administered Q-VD-OPh can access the CNS and exert its anti-apoptotic effects. The repeated success in various neurological disease models serves as strong functional validation.

However, the absence of direct pharmacokinetic data represents a significant knowledge gap. Without knowing the B/P ratio or the unbound brain concentration, it is difficult to optimize dosing regimens, establish clear pharmacokinetic/pharmacodynamic (PK/PD) relationships, or confidently compare its CNS exposure to other inhibitors.

Therefore, it is recommended that researchers using Q-VD-OPh for CNS applications:

-

Acknowledge the limitations: Be aware that CNS efficacy is inferred, not based on direct measurement of brain exposure.

-

Use positive controls: When possible, compare results to compounds with well-characterized BBB permeability.

-

Consider preliminary PK studies: For projects where precise CNS concentration is critical, conducting a small-scale in vivo study to determine the B/P ratio, as outlined in Protocol 3.1, would provide invaluable data for study design and interpretation.

References

- 1. Q-VD-OPh, a broad spectrum caspase inhibitor with potent antiapoptotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of the pan-caspase inhibitor Q-VD-OPh on human neutrophil lifespan and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, Q-VD-OPh, in Models of Human Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, Q-VD-OPh, in Models of Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, Q-VD-OPh, in Models of Human Disease | Semantic Scholar [semanticscholar.org]

- 6. la-press.org [la-press.org]

- 7. Delayed, long-term administration of the caspase inhibitor Q-VD-OPh reduced brain injury induced by neonatal hypoxia-ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. karger.com [karger.com]

- 9. "Effect of the Broad-Spectrum Caspase Inhibitor Q-VD-OPh on Neurodegene" by Ekta J. Shah [corescholar.libraries.wright.edu]

- 10. researchgate.net [researchgate.net]

- 11. In silico methods to assess CNS penetration of small molecules | Poster Board #1899 - American Chemical Society [acs.digitellinc.com]

- 12. Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In Vitro to In Vivo Extrapolation Linked to Physiologically Based Pharmacokinetic Models for Assessing the Brain Drug Disposition - PMC [pmc.ncbi.nlm.nih.gov]

The Pan-Caspase Inhibitor Q-VD-OPh: A Technical Guide to its Effects on Intrinsic and Extrinsic Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis. It is executed through two primary signaling cascades: the intrinsic and extrinsic pathways, both of which converge on the activation of a family of cysteine proteases known as caspases. Q-VD-OPh (Quinoline-Valyl-Aspartyl-(2,6-difluorophenoxy)-methylketone) is a potent, cell-permeable, and irreversible pan-caspase inhibitor that has emerged as a critical tool in the study of apoptosis. This technical guide provides an in-depth analysis of the mechanism of action of Q-VD-OPh with a specific focus on its effects on both the intrinsic and extrinsic apoptotic pathways. Detailed experimental protocols for assessing its efficacy and quantitative data from various studies are presented to offer a comprehensive resource for researchers in the field.

Introduction to Apoptosis and the Role of Caspases

Apoptosis is a tightly regulated process of cell self-destruction characterized by distinct morphological and biochemical features, including cell shrinkage, chromatin condensation, nuclear fragmentation, and the formation of apoptotic bodies. Dysregulation of apoptosis is implicated in a wide range of human diseases, including cancer, autoimmune disorders, and neurodegenerative diseases.[1]

The central executioners of apoptosis are caspases, a family of cysteine-aspartic proteases that exist as inactive zymogens (pro-caspases) in healthy cells.[1] Upon receiving an apoptotic stimulus, initiator caspases (e.g., caspase-8 and caspase-9) are activated. These, in turn, cleave and activate effector caspases (e.g., caspase-3, -6, and -7), which are responsible for the cleavage of a multitude of cellular substrates, leading to the dismantling of the cell.[1]

There are two main pathways leading to caspase activation:

-

The Intrinsic (Mitochondrial) Pathway: This pathway is triggered by intracellular stress signals such as DNA damage, growth factor withdrawal, or oxidative stress. These signals lead to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytosol. Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome, which recruits and activates the initiator caspase-9.

-

The Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their cognate death receptors on the cell surface.[1] This binding event leads to the recruitment of adaptor proteins and pro-caspase-8 to form the Death-Inducing Signaling Complex (DISC), where pro-caspase-8 is activated through proximity-induced dimerization and auto-cleavage.[1]

Q-VD-OPh: A Potent Pan-Caspase Inhibitor

Q-VD-OPh is a third-generation pan-caspase inhibitor characterized by its high potency, broad specificity, and low toxicity.[2] Its chemical structure, featuring a carboxyterminal O-phenoxy group, enhances its cell permeability and efficacy compared to earlier generations of caspase inhibitors like Z-VAD-fmk.[2] Q-VD-OPh irreversibly binds to the catalytic site of a wide range of caspases, thereby blocking their proteolytic activity and effectively inhibiting apoptosis.[3]

Mechanism of Action